molecular formula C18H15BrN6O2 B10909477 4-bromo-2-methoxy-6-{(E)-[2-(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol

4-bromo-2-methoxy-6-{(E)-[2-(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol

Cat. No.: B10909477
M. Wt: 427.3 g/mol
InChI Key: GVTYOCXAMGZWKG-DNTJNYDQSA-N
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Description

4-bromo-2-methoxy-6-{(E)-[2-(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a methoxy group, and a triazinoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methoxy-6-{(E)-[2-(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol typically involves multiple steps:

    Formation of the Triazinoindole Moiety: This step often starts with the synthesis of the indole derivative, which can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Bromination and Methoxylation: The phenol ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions. Methoxylation is achieved by reacting the phenol with methanol in the presence of a base such as sodium hydroxide.

    Hydrazone Formation: The hydrazine derivative is synthesized by reacting the triazinoindole with hydrazine hydrate. This intermediate is then coupled with the brominated and methoxylated phenol under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methoxy-6-{(E)-[2-(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to a quinone using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The hydrazone linkage can be reduced to the corresponding hydrazine using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its triazinoindole moiety is of particular interest due to its presence in various bioactive molecules.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-bromo-2-methoxy-6-{(E)-[2-(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol would depend on its specific application. Generally, the compound could interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazinoindole moiety may interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-bromo-2-methoxy-6-{(E)-[2-(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the triazinoindole moiety, along with the bromine and methoxy groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H15BrN6O2

Molecular Weight

427.3 g/mol

IUPAC Name

4-bromo-2-methoxy-6-[(E)-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C18H15BrN6O2/c1-9-3-4-13-12(5-9)15-17(21-13)22-18(25-23-15)24-20-8-10-6-11(19)7-14(27-2)16(10)26/h3-8,26H,1-2H3,(H2,21,22,24,25)/b20-8+

InChI Key

GVTYOCXAMGZWKG-DNTJNYDQSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=C(C(=CC(=C4)Br)OC)O

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=C(C(=CC(=C4)Br)OC)O

Origin of Product

United States

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